Methyl 6-(benzylthio)-2-methylnicotinate
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Overview
Description
Methyl 6-(benzylthio)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzylthio group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzylthio)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzylthiol in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzylthio)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH) in aqueous solution
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Carboxylic acids
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(benzylthio)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In terms of its potential therapeutic effects, it may interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(phenylthio)-2-methylnicotinate
- Methyl 6-(methylthio)-2-methylnicotinate
- Methyl 6-(ethylthio)-2-methylnicotinate
Uniqueness
Methyl 6-(benzylthio)-2-methylnicotinate is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties
Biological Activity
Methyl 6-(benzylthio)-2-methylnicotinate is a compound that belongs to the class of nicotinates, which are esters derived from nicotinic acid. This compound has garnered attention due to its potential biological activities, particularly in the realms of antioxidant and neuroprotective effects. This article explores the biological activity of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C15H17N1O2S
- Molecular Weight : Approximately 273.37 g/mol
The structure features a methyl group , a benzylthio group , and a nicotinic acid moiety , which contribute to its unique properties and potential applications in pharmacology.
Antioxidant Activity
This compound exhibits significant antioxidant activity . Many compounds in the nicotinate family are known for their ability to scavenge free radicals, which can lead to oxidative stress-related diseases. The antioxidant properties of this compound suggest its potential utility in preventing cellular damage caused by oxidative stress.
Table 1: Comparison of Antioxidant Activities
Compound Name | Antioxidant Activity |
---|---|
This compound | High (specific scavenging activity) |
Methyl 6-methylnicotinate | Moderate |
Methyl 6-(cyclohexylthio)-2-methylnicotinate | Low |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role in neuronal damage.
- Mechanism of Action : The compound may exert its neuroprotective effects through the modulation of oxidative stress pathways, potentially enhancing neuronal survival under stress conditions.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study conducted on various nicotinate derivatives, including this compound, demonstrated its superior ability to reduce lipid peroxidation in neuronal cells compared to other derivatives. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of this compound resulted in improved cognitive function and reduced neuronal loss in the hippocampus, suggesting a protective effect against neurodegenerative processes.
Properties
Molecular Formula |
C15H15NO2S |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2S/c1-11-13(15(17)18-2)8-9-14(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
CCPQOBNNNWZALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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